molecular formula C20H21NO5 B2682252 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid CAS No. 1934808-57-7

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid

Cat. No.: B2682252
CAS No.: 1934808-57-7
M. Wt: 355.39
InChI Key: XECPRSVBKKPNGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid typically involves the protection of amino acids using the fluorenylmethyloxycarbonyl (Fmoc) group. One common method includes the reaction of the corresponding amino acid with Fmoc chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput synthesis of Fmoc-protected amino acids .

Mechanism of Action

The mechanism of action of 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions . The protected amino acid can then be selectively deprotected under basic conditions to allow for further reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
  • Fmoc-Asp(OAll)-OH
  • Fmoc-allyl-Gly-OH

Uniqueness

4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybutanoic acid is unique due to its specific structure, which includes a methoxy group on the butanoic acid chain. This structural feature can influence its reactivity and the properties of the peptides synthesized using this compound .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO5/c1-25-18(19(22)23)10-11-21-20(24)26-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XECPRSVBKKPNGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.